Monothiono TEPP Monothiono TEPP
Brand Name: Vulcanchem
CAS No.: 645-78-3
VCID: VC20865151
InChI: InChI=1S/C8H20O6P2S/c1-5-10-15(9,11-6-2)14-16(17,12-7-3)13-8-4/h5-8H2,1-4H3
SMILES: CCOP(=O)(OCC)OP(=S)(OCC)OCC
Molecular Formula: C8H20O6P2S
Molecular Weight: 306.26 g/mol

Monothiono TEPP

CAS No.: 645-78-3

Cat. No.: VC20865151

Molecular Formula: C8H20O6P2S

Molecular Weight: 306.26 g/mol

* For research use only. Not for human or veterinary use.

Monothiono TEPP - 645-78-3

Specification

CAS No. 645-78-3
Molecular Formula C8H20O6P2S
Molecular Weight 306.26 g/mol
IUPAC Name diethoxyphosphinothioyl diethyl phosphate
Standard InChI InChI=1S/C8H20O6P2S/c1-5-10-15(9,11-6-2)14-16(17,12-7-3)13-8-4/h5-8H2,1-4H3
Standard InChI Key QPXWUAQRJLSJRT-UHFFFAOYSA-N
SMILES CCOP(=O)(OCC)OP(=S)(OCC)OCC
Canonical SMILES CCOP(=O)(OCC)OP(=S)(OCC)OCC

Introduction

Chemical Identity and Structure

Monothiono TEPP is characterized by one sulfur atom replacing an oxygen in the pyrophosphate structure. Its chemical identity is defined by the following properties:

PropertyValue
CAS Number645-78-3
Molecular FormulaC₈H₂₀O₆P₂S
Molecular Weight306.25 g/mol
IUPAC NameDiethoxyphosphinothioyl diethyl phosphate
Standard InChIInChI=1S/C8H20O6P2S/c1-5-10-15(9,11-6-2)14-16(17,12-7-3)13-8-4/h5-8H2,1-4H3
Density1.1930 g/cm³
Boiling Point110°C (at 0.5 Torr)
Physical StateOil
ColorClear Colorless

Monothiono TEPP is structurally related to tetraethyl pyrophosphate (TEPP, CAS 107-49-3) and Sulfotep (O,O,O',O'-tetraethyl dithiopyrophosphate, CAS 3689-24-5), differing in sulfur substitution .

Synthesis and Production Methods

Synthetic Routes

Monothiono TEPP can be synthesized through various chemical reactions:

  • Reaction of diethyl phosphorochloridate with diethyl phosphorothioate in the presence of a base, typically conducted under anhydrous conditions to prevent hydrolysis of the reactants .

  • It can also form as a decomposition product of diazinon, an organophosphorus insecticide. This transformation occurs when diazinon undergoes self-decomposition during storage, a process that can happen for unknown reasons despite diazinon being considered relatively stable under normal conditions .

Industrial Production

Industrial production of Monothiono TEPP involves similar synthetic routes but scaled up for commercial purposes. The process requires rigorous control of reaction conditions, including temperature, pressure, and reactant purity to ensure high yield and product quality .

Chemical Reactivity Profile

Types of Reactions

Monothiono TEPP participates in several chemical reactions that are characteristic of organophosphate compounds:

  • Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

  • Reduction Reactions: It can be reduced to form phosphorothioates.

  • Substitution Reactions: The ethoxy groups can be substituted with other nucleophiles.

Reagents and Conditions

Typical reagents used in reactions with Monothiono TEPP include:

  • For Oxidation: Hydrogen peroxide and peracids are common oxidizing agents.

  • For Reduction: Reducing agents such as lithium aluminum hydride.

  • For Substitution: Nucleophiles like amines and alcohols under basic conditions .

Biological Activity and Toxicity Profile

Mechanism of Action

Monothiono TEPP functions as a potent acetylcholinesterase inhibitor. This enzyme is responsible for breaking down the neurotransmitter acetylcholine after it transmits a nerve signal. By inhibiting this enzyme, Monothiono TEPP causes acetylcholine to accumulate at synaptic junctions, leading to continuous stimulation of cholinergic receptors .

Toxicity Assessment

The toxicity profile of Monothiono TEPP is characterized by:

  • High Acute Toxicity: The compound exhibits severe toxicity with reportedly low lethal doses for mammals.

  • Multiple Exposure Routes: Harmful through various exposure pathways including dermal contact, ingestion, and inhalation.

  • Comparative Toxicity: Monothiono TEPP is significantly more toxic than diazinon, its parent compound in cases of decomposition .

Clinical Manifestations of Toxicity

Signs of Monothiono TEPP poisoning reflect cholinergic overstimulation and can be categorized into three groups:

  • Muscarinic Effects: Hypersalivation, miosis (pupil constriction), frequent urination, diarrhea, vomiting, colic, and respiratory distress due to bronchoconstriction and increased bronchial secretions.

  • Nicotinic Effects: Muscle fasciculations and weakness.

  • Central Nervous System Effects: Nervousness, ataxia, apprehension, and seizures, potentially progressing to convulsions in some species .

Case Studies

Suicide by Ingestion of Decomposed Diazinon

A notable case study documented a suicide where the victim ingested completely decomposed diazinon. Forensic examination of the victim's stomach contents and the consumed liquid revealed:

  • The absence of diazinon itself in the samples.

  • The presence of several decomposition products of diazinon, with Monothiono TEPP identified as a major component.

  • The most abundant compounds detected were 6,6'-thiobis (2-isopropyl-4-methylpyrimidine) and 2-isopropyl-4-ethylthio-6-methylpyrimidine, which are characteristic degradation products of diazinon.

The cause of death was attributed to poisoning by Monothiono TEPP and possibly other ingredients such as xylenes. This case highlights the increased hazard when organophosphate pesticides decompose during storage, potentially forming more toxic compounds like Monothiono TEPP .

Comparative Analysis with Related Compounds

Comparison with Parent and Similar Compounds

Monothiono TEPP can be compared with related organophosphate compounds:

CompoundCAS NumberMolecular FormulaKey Differences
Monothiono TEPP645-78-3C₈H₂₀O₆P₂SOne sulfur substitution in pyrophosphate structure
TEPP (Tetraethyl pyrophosphate)107-49-3C₈H₂₀O₇P₂No sulfur substitution, oxygen in place of sulfur
Sulfotep3689-24-5C₈H₂₀O₅P₂S₂Two sulfur substitutions in pyrophosphate structure
Diazinon333-41-5C₁₂H₂₁N₂O₃PSDifferent structure; can decompose to form Monothiono TEPP

Monothiono TEPP differs from these related compounds in structure, toxicity profile, and applications .

Regulatory Status and Controls

Monothiono TEPP is classified as a highly toxic substance requiring strict regulatory controls. Key regulatory aspects include:

  • Transport Classification: Classified as UN2810 TOXIC LIQUID, ORGANIC, N.O.S., Transport hazard class 6.1, Packing group I.

  • Environmental Hazard Status: Designated as a Marine Pollutant under international transport regulations.

  • Workplace Safety Requirements: Subject to rigorous occupational exposure controls in jurisdictions where it is handled or manufactured .

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